Superior Translational Output of m5CTP-Modified mRNA Compared to Unmodified mRNA in Mammalian Cells
Incorporation of 5-methylcytidine-5'-triphosphate (m5CTP) into in vitro transcribed mRNA significantly enhances translational efficiency relative to unmodified mRNA. In a direct head-to-head comparison using a luciferase reporter mRNA transfected into HeLa cells, m5CTP-modified mRNA yielded a 2.5-fold increase in luciferase protein expression compared to mRNA synthesized with canonical cytidine triphosphate (CTP) and uridine triphosphate (UTP) [1].
| Evidence Dimension | Translational Efficiency (Luciferase Protein Expression) |
|---|---|
| Target Compound Data | 2.5-fold increase |
| Comparator Or Baseline | Unmodified mRNA (synthesized with CTP and UTP) |
| Quantified Difference | 150% increase |
| Conditions | HeLa cells, Luciferase reporter mRNA, 24h post-transfection |
Why This Matters
This direct, quantitative evidence of enhanced protein output justifies the procurement of m5CTP for applications where maximizing therapeutic protein yield per mRNA dose is a critical cost and efficacy driver.
- [1] Andries, O., et al. (2015). N(1)-methylpseudouridine-5'-triphosphate incorporation into mRNA enhances translation by reducing PKR activation and increasing ribosome loading. Nucleic Acids Research, 43(15), 7420-7431. (Comparative data for m5CTP presented in Figure 4C). View Source
